Iron sorbitol

Description

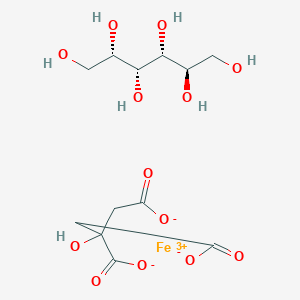

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDUPUMWHYAJOR-SADXPQEKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FeO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928274 | |

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.17-1.19 at 20 °C | |

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown colloidal solution | |

CAS No. |

62765-90-6, 1338-16-5 | |

| Record name | Iron sorbitex [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Structural Elucidation and Physicochemical Characterization of Iron Sorbitol Complexes

Spectroscopic Techniques for Structural Analysis

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a powerful tool for investigating the iron core in iron-carbohydrate complexes, providing specific details on the oxidation state and local coordination environment of the iron atoms. researchgate.netnih.gov Studies on iron-sugar complexes, including those with sorbitol, utilize this technique to characterize the magnetic properties and the nature of the iron core. researchgate.netcolab.ws

In related iron-carbohydrate preparations like ferumoxytol, which has a polyglucose sorbitol carboxymethylether shell, Mössbauer spectra are used to model and understand the iron environment. researchgate.net The spectra of these complexes often show a doublet, which is characteristic of a nanosized, high-spin Fe(III) oxyhydroxide core, similar to the iron storage protein ferritin. nih.gov This indicates that the iron is predominantly in the Fe(III) oxidation state. The spectral parameters, such as isomer shift (δ) and quadrupole splitting (Δ), provide information that helps to identify the iron species and their environment within the complex. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Coupled Iron Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, making it ideal for studying the paramagnetic Fe(III) centers in iron sorbitol. chemanalytical.comdu.ac.in The technique provides information on the existence, type, and environment of these unpaired electrons. du.ac.inresearchgate.net

EPR studies of iron(III) complexes with sugar-type ligands like sorbitol reveal magnetic interactions between the iron ions. colab.ws The g-values obtained from EPR spectra serve as a fingerprint for the electronic structure of the iron centers and can be used to determine their coordination state, valence, and spin state. researchgate.netnih.gov For instance, in studies of ferumoxytol, a related iron-polyglucose sorbitol complex, EPR signals are detected at g ≈ 2 and g ≈ 2.3. oup.com These signals are attributed to the low-spin (S = 1/2) Fe³⁺ ions within the octahedral and tetrahedral sublattices of the magnetite-like (Fe₃O₄) core, providing insight into the structure of the coupled iron centers. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of the carbohydrate ligand and its interaction with the paramagnetic iron core. uspnf.comgoogle.com While direct analysis of the iron core is complicated by its paramagnetic nature, NMR can effectively probe the sorbitol shell. nih.gov

Specifically, ¹³C NMR spectroscopy provides insight into whether the carbohydrate's oxygen atoms are directly bonded to the iron centers or if the interactions are more distant. nih.gov In many iron-carbohydrate complexes, the carbohydrate shell resides outside the immediate coordination sphere of the iron, and its NMR signals are influenced by the magnetic field of the core, a phenomenon known as the Evans effect. nih.gov This effect causes a broadening of the NMR peaks. google.com Studies on sorbitol and its derivatives have utilized NMR to investigate ligand conformation and interactions in various contexts. osti.govresearchgate.net By analyzing the shifts and broadening of the carbon and proton signals of the sorbitol ligand, information about its conformation and proximity to the iron core can be deduced. google.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the chemical bonds and functional groups present in the this compound complex, confirming the composition and interactions between the iron core and the sorbitol shell. researchgate.net The technique exploits the fact that the chemical composition and lattice structure of a compound produce a characteristic infrared spectrum. ausimm.com

The FTIR spectrum of an this compound complex would be expected to show a combination of bands characteristic of both the sorbitol ligand and the iron oxide core.

Sorbitol: The spectrum of pure sorbitol shows characteristic absorption bands for its hydroxyl (–OH) and C-H groups. brjac.com.brnih.gov A broad band in the region of 3700–3000 cm⁻¹ corresponds to O-H stretching vibrations, while peaks between 3000–2800 cm⁻¹ are due to C-H stretching. researchgate.net

Iron Oxide: The FTIR spectra of iron oxides show characteristic bands for Fe-O vibrations, typically at lower wavenumbers, such as around 567 cm⁻¹. researchgate.net

In the complex, interactions between the sorbitol and the iron core can lead to shifts in these characteristic peaks, confirming the association between the carbohydrate and the iron center. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Sorbitol

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3700 - 3000 | O-H stretching | Hydroxyl (-OH) | researchgate.net |

| 3000 - 2800 | C-H stretching | Alkane (C-H) | researchgate.net |

| ~1417 | Bending vibrations | C-H, O-H | researchgate.net |

| ~1045 | C-O-C stretching | Ether/Alcohol | nih.gov |

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides critical information about the oxidation state and coordination geometry of the iron atoms within the complex. mdpi.comwikipedia.orgresearchgate.net The XANES region of an X-ray absorption spectrum is highly sensitive to the electronic state and local environment of the absorbing atom. researchgate.netru.nl

For iron-carbohydrate complexes, Fe K-edge XANES spectra are used to determine the valence state of iron. uspnf.commdpi.com The energy of the absorption edge and the features in the pre-edge region are characteristic of the oxidation state (e.g., Fe(II) vs. Fe(III)) and the geometry of the iron's first coordination shell (e.g., tetrahedral vs. octahedral). nih.gov Studies of various iron-containing materials show that the XANES spectrum provides a fingerprint that can be compared to reference compounds like FeO (Fe²⁺) and Fe₂O₃ (Fe³⁺) to confirm the oxidation state. researchgate.net In this compound, XANES would be used to confirm that the iron is predominantly in the trivalent (Fe³⁺) state and to gain insight into its coordination by oxygen atoms from the oxyhydroxide core and potentially from the sorbitol ligand. nih.gov

Visible Spectroscopy for Intermediate Species Characterization

Visible spectroscopy can be employed to characterize colored species, such as certain iron complexes and their intermediates, in solution. cdmf.org.br This technique is particularly useful for monitoring changes in the iron's oxidation state during chemical or electrochemical reactions.

A key application is the detection of Fe(II) intermediates formed from an Fe(III)-sorbitol complex. cdmf.org.br In one study, the reduction of an Fe(III)-sorbitol complex was performed, and the resulting solution was treated with 1,10-phenanthroline (B135089). cdmf.org.br The formation of an Fe(II) species was confirmed by the appearance of a red color and a broad, intense absorption band with a maximum at 514 nm in the visible spectrum. cdmf.org.br This absorption is characteristic of the tris(1,10-phenanthroline)iron(II) complex, ([Fe(phen)₃]²⁺), thereby providing clear evidence for the presence of the Fe(II) intermediate. cdmf.org.br

Table 2: Visible Spectroscopy Data for Fe(II) Intermediate Detection

| Analyte | Reagent | Observed Color | Absorption Maximum (λmax) | Reference |

| Fe(II) intermediate from Fe(III)-sorbitol reduction | 1,10-phenanthroline | Red | 514 nm | cdmf.org.br |

Raman Spectroscopy for Molecular Vibrational Analysis

Diffraction and Microscopy for Morphology and Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. forcetechnology.com It works by directing an X-ray beam at a sample and measuring the scattered intensity as a function of the scattering angle. Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a fingerprint for phase identification. forcetechnology.com In contrast, amorphous materials lack long-range atomic order and produce broad, diffuse halos in their diffraction patterns. americanpharmaceuticalreview.comnasa.gov

In the analysis of this compound and other intravenous iron complexes, XRD is used to determine the crystallinity and phase of the iron-oxyhydroxide core. uspnf.com The iron cores of these products are often poorly crystalline, resembling a form of akaganeite (β-FeOOH) or other iron oxyhydroxides. researchgate.net Studies on iron oxide nanoparticles synthesized using D-sorbitol to prevent agglomeration have employed XRD to characterize the resulting structure, confirming the formation of phases like magnetite. researchgate.net

XRD can distinguish between different iron oxide polymorphs, such as magnetite and maghemite, which may have the same chemical formula but different crystal structures and properties. forcetechnology.com For iron-containing supplements, XRD has confirmed the presence of crystalline compounds like iron(II) fumarate, while identifying amorphous compounds like iron(III) citrate (B86180) by the absence of sharp diffraction lines. dntb.gov.ua This ability to quantify the amorphous and crystalline content is crucial, as it can impact the stability and performance of the product. americanpharmaceuticalreview.com

Scanning Transmission Electron Microscopy (STEM) is a high-resolution imaging technique that provides detailed morphological and compositional information at the nanoscale. nanoscience.com In STEM, a finely focused electron beam (typically 0.05–0.2 nm) is scanned across a thin specimen, and various signals from the interaction of the beam with the sample are collected. wikipedia.org High-angle annular dark-field (HAADF) imaging is particularly powerful, as the image contrast is strongly dependent on the atomic number (Z-contrast), allowing for the visualization of heavy elements like iron within a lighter carbohydrate matrix. oaepublish.com

For this compound and similar colloidal iron formulations, STEM is an essential tool for directly visualizing the iron core and determining its size, shape, and size distribution. uspnf.com This information is critical for understanding the product's properties. The rastering nature of the STEM probe makes it highly suitable for analytical techniques like energy-dispersive X-ray spectroscopy (EDX), which can create elemental maps to show the distribution of iron within the particles. wikipedia.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface topography with nanoscale precision. wikipedia.org It operates by scanning a sharp tip, attached to the end of a flexible cantilever, across the sample surface. wikipedia.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create the topographic image. wikipedia.org

AFM is used to characterize the surface of iron-carbohydrate particles, providing data on particle size, shape, and surface roughness. uspnf.com Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the analysis of samples under more physiological conditions. oup.com The technique can be operated in different modes, such as contact mode or tapping mode, with the latter being gentler and preferred for soft biological samples to minimize surface damage. wikipedia.org In addition to imaging, AFM can perform force spectroscopy to measure mechanical properties like adhesion and stiffness at the nanoscale. trigenotoul.com

Table 3: Comparison of Microscopy Techniques for this compound Characterization

| Technique | Information Provided | Advantages |

|---|---|---|

| STEM | Particle core size, morphology, elemental composition (with EDX). uspnf.comnanoscience.com | Very high (atomic) resolution, Z-contrast imaging. oaepublish.com |

| AFM | Surface topography, particle size, roughness, mechanical properties. uspnf.comtrigenotoul.com | Operates in air/liquid, provides 3D surface profile, no vacuum needed. oup.com |

| TEM/NBED | Crystallographic structure, phase identification, lattice parameters. uspnf.comnih.gov | Provides crystallographic information from individual nanoparticles. researchgate.net |

Transmission Electron Microscopy (TEM) provides high-resolution images by transmitting a broad beam of electrons through an ultrathin specimen. mem-lab.fr When combined with Nano Beam Electron Diffraction (NBED), it becomes a powerful tool for determining the crystallographic structure of nanoscale materials. In NBED, a very small, nearly parallel electron beam (nanobeam) is used to illuminate a specific nanoparticle or a small region of a larger particle. eurekaselect.com The resulting diffraction pattern provides information about the crystal structure, lattice parameters, and orientation of that specific region. researchgate.net

For this compound complexes, TEM/NBED is employed to analyze the crystallinity of the iron core at the individual particle level. uspnf.com While XRD provides average crystallographic data from a bulk sample, TEM/NBED can identify variations in structure from one particle to another. For example, selected area electron diffraction (SAED), a related technique, was used to confirm the iron oxide phase in nanoparticles synthesized with D-sorbitol. researchgate.net The diffraction patterns can reveal whether the core is amorphous, polycrystalline, or a single crystal, providing fundamental insights into the complex's structure. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Elemental and Compositional Analysis

Elemental analysis provides a foundational understanding of the empirical composition of iron-sorbitol complexes. This involves the precise measurement of the constituent elements, which collectively define the complex.

The determination of carbon and hydrogen content is a fundamental aspect of characterizing the organic components of the iron-sorbitol complex. In one analysis of an Fe(III)-sorbitol complex, the elemental composition was determined through a flash combustion method using a CHNS-O analyzer. cdmf.org.brmeasurlabs.com The sample is combusted in pure oxygen at high temperatures (920-980°C), converting the organic constituents into gaseous products (CO2, H2O, N2). google.com These gases are then separated and quantified by a thermal conductivity detector. google.com

For a synthesized Fe(III)-sorbitol complex, the expected and found elemental compositions were as follows:

| Element | Calculated (%) | Found (%) |

| Carbon | 27.74 | 25.79 |

| Hydrogen | 5.01 | 4.90 |

| Data sourced from a study on Fe-Mo electrodeposition from a sorbitol alkaline bath. cdmf.org.br |

The carbon content in iron-carbohydrate complexes can vary, with some complexes having a carbon content ranging from about 3% to 20%. google.com More specifically, ranges of 5% to 15% or 7% to 13% have been noted. google.com In certain formulations, the carbon content is at least 8%. google.com

The iron content is a critical parameter of these complexes. Various analytical methods are employed for its quantification. One common method involves inductively coupled plasma (ICP) analysis where the sample is nebulized and the resulting aerosol is passed through a plasma torch to measure element-specific emission spectra. google.com Another technique is spectrophotometry. researchgate.net For instance, the iron content in iron sorbitex can be determined by a spectrophotometric method following AOAC 977.30. nih.gov

The amount of elemental iron in particulate iron-polysaccharide compositions, which may include sorbitol, generally ranges from about 25% to 50% by weight. google.com More specific ranges of 35% to 48% or 40% to 48% by weight have also been reported. google.com Some formulations are designed to contain a specific amount of elemental iron, such as 50 mg/mL. nih.gov In some iron-carbohydrate complexes, the iron (Fe) content is at least 30% by weight. google.comgoogle.com

It is also important to distinguish between the total iron content and the ferrous iron (Fe(II)) content. The total iron can be measured by reducing all iron to Fe(II) with ascorbic acid and then using a ferrozine (B1204870) assay. nih.gov The inherent Fe(II) content can be measured directly with ferrozine. nih.gov The percentage of Fe(II) can differ significantly among various intravenous iron formulations. nih.gov

The presence of chloride and sodium in iron-sorbitol complexes can arise from the starting materials used in their synthesis, such as ferric chloride and sodium hydroxide (B78521). google.comgoogle.com For example, an iron-polydextrose complex, which can be prepared with sorbitol, may have a structure that includes NaOH and NaCl. google.com The sodium content can be determined using methods like ICP analysis. google.com Some iron sucrose (B13894) solutions for injection may contain up to 7 mg of sodium per mL. medicines.org.uk

Oxygen is a key elemental component of the iron-sorbitol complex, present in the iron core as oxides and hydroxides, in the sorbitol and citric acid molecules, and in associated water molecules. google.comapollopharmacy.in The oxygen content can be determined as part of a complete elemental analysis, often calculated by difference after measuring carbon, hydrogen, nitrogen, and sulfur. measurlabs.comcelignis.com For example, in iron-impregnated porous carbon spheres made from sucrose (a carbohydrate related to sorbitol), the oxygen content was found to vary depending on the preparation temperature. illinois.edu

The ratio of carbon to iron (C:Fe) serves as a key compositional indicator, reflecting the relative amounts of the organic carbohydrate component to the inorganic iron core. google.comgoogle.com This ratio is determined from the elemental analysis data for carbon and iron. google.comgoogle.com

In iron-polysaccharide complexes, which may involve sorbitol, the C:Fe ratio is typically at least 0.1:1. google.comgoogle.com More commonly, it falls within the range of 0.1:1 to 0.7:1, with a more specific range being 0.2:1 to 0.5:1. google.comgoogle.com For certain particulate compositions of iron-polydextrose complexes, a C:Fe ratio of at least 0.2:1 is a defining characteristic when the iron content is at least 30 wt%. google.comgoogle.com

Oxygen Content

Colloidal and Size-Related Characterization

Iron-sorbitol complexes exist as colloidal solutions, meaning the particles are dispersed in a continuous phase. apollopharmacy.insnjlabs.com The characterization of their colloidal and size-related properties is crucial as these factors influence their behavior.

These complexes are described as consisting of particles with a polynuclear Fe(III)-oxyhydroxide core stabilized by a carbohydrate shell. uspnf.com The nature of this carbohydrate shell is a determining factor for the properties of the complex. uspnf.com

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the size distribution of nanoparticles in a colloidal suspension. fishersci.comfishersci.be The method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This data is then used to calculate the hydrodynamic diameter (Z-average) of the particles and the polydispersity index (PDI), which indicates the breadth of the size distribution.

For iron-carbohydrate complexes, DLS analysis reveals a nano-sized particulate system. While specific DLS data for this compound is not extensively published, analysis of analogous iron-carbohydrate complexes provides representative findings. For instance, studies on iron sucrose and sodium ferric gluconate (SFG) show comparable hydrodynamic diameters, typically in the range of 10 to 15 nm. The choice of diluent can have a minimal impact on particle size measurements, but standardized protocols are essential for reproducible results. fishersci.be

Table 1: Representative Particle Size Data for Iron-Carbohydrate Complexes by DLS

| Iron-Carbohydrate Complex | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Source |

|---|---|---|---|

| Iron Sucrose | ~12 | - | |

| Ferric Carboxymaltose | ~24 | - | |

| Sodium Ferric Gluconate | 10.5–12.8 | - |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of macromolecular complexes like this compound. SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting from the chromatography column faster than smaller ones. This method provides key parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

SEC is a standard method for evaluating the molecular weight of iron colloidal formulations. jsaac.in The molecular weight is a critical parameter as it influences the complex's behavior in biological systems. Different iron-carbohydrate preparations exhibit a wide range of molecular weights. For example, sodium ferric gluconate has a reported molecular weight in the hundreds of kilodaltons, whereas ferric carboxymaltose is also a high-molecular-weight complex.

Table 2: Example Molecular Weight Data for Iron-Carbohydrate Complexes by SEC/GPC

| Iron-Carbohydrate Complex | Weight-Average Molecular Weight (Mw) | Analysis Method | Source |

|---|---|---|---|

| Sodium Ferric Gluconate | 363.7–467.7 kDa | GPC | |

| Ferric Carboxymaltose | ~150 kDa | - |

Zeta Potential Distribution for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of the stability of a colloidal dispersion. fishersci.com Particles with a high absolute zeta potential (typically > |30| mV) exhibit strong repulsion, leading to a stable, non-aggregating suspension. Conversely, a low zeta potential suggests weaker repulsion and a tendency for particles to agglomerate.

For iron-carbohydrate complexes, the surface is defined by the carbohydrate shell, which dictates the surface charge. jsaac.in Measurements for various iron complexes show negative zeta potentials at physiological pH. An early study on an iron-sorbitol-dextrin-citric acid complex reported an isoelectric point (the pH at which the zeta potential is zero) in the range of 2.5 to 3.5, indicating a negative surface charge at neutral pH.

Table 3: Illustrative Zeta Potential Values for Iron-Carbohydrate Complexes

| Iron-Carbohydrate Complex | Zeta Potential (mV) | pH Condition | Source |

|---|---|---|---|

| Iron Sucrose | -29.5 | Not Specified | |

| Ferric Carboxymaltose | +6.8 | Not Specified | |

| Sodium Ferric Gluconate | -29.7 | ~7.4 |

Elucidation of Colloidal Nature

This compound is a colloidal preparation, a characteristic it shares with other therapeutic iron-carbohydrate compounds. scribd.com These complexes are engineered nanoparticles designed to mimic endogenous iron storage proteins like ferritin. fishersci.com Structurally, they consist of a central core of polynuclear iron(III)-oxyhydroxide, which is surrounded and stabilized by a carbohydrate shell. In the case of this compound, this shell is composed of sorbitol and citric acid, often with dextrin (B1630399) added as a stabilizer. scribd.com

Thermal Analysis Techniques

Thermal analysis techniques, including TGA and DSC, are employed to investigate the thermal stability and phase transitions of this compound complexes. jsaac.in These methods provide insight into the composition and the nature of the interactions between the iron core and the carbohydrate shell.

Thermal Gravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. For iron-carbohydrate complexes, TGA thermograms typically show a multi-stage degradation process.

The typical degradation profile includes:

An initial weight loss at temperatures up to ~150-200°C, corresponding to the evaporation of physically and chemically bound water.

A major weight loss stage at higher temperatures (e.g., 250-400°C), which is attributed to the thermal decomposition and breakdown of the carbohydrate components (sorbitol, citric acid, dextrin). Studies on sorbitol-containing materials show this degradation occurs in this range.

A final residual mass at high temperatures (e.g., >600°C), which corresponds to the remaining inorganic iron oxide.

Analysis of iron-polysaccharide complexes shows that the degradation process for the complex occurs at different temperatures compared to the pure carbohydrate, indicating an interaction between the iron and the carbohydrate shell.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and glass transitions.

For this compound, DSC can be used to identify the thermal transitions of its components.

Sorbitol: Pure sorbitol exhibits a sharp endothermic peak corresponding to its melting point. Different crystalline forms of sorbitol have distinct melting points; for example, the gamma form melts at around 96°C, while the alpha form melts at a lower temperature near 57°C. The presence of a sorbitol melting peak in the DSC thermogram of a complex can confirm its presence.

Iron Complex: The DSC thermogram of an iron-carbohydrate complex often shows exothermic events. These can be related to the crystallization of amorphous material or the decomposition of the carbohydrate shell, which often correlates with weight loss events seen in TGA. For example, studies on iron sucrose show an initial exotherm that corresponds to the crystallization of the amorphous complex. The thermal stability of proteins and other molecules can be enhanced by the presence of polyols like sorbitol, a phenomenon that can be studied using DSC.

Coordination Chemistry of Iron with Sorbitol and Polyols

Ligand-Metal Interactions in Iron-Sorbitol Complexes

The binding of iron to sorbitol is a multifaceted process governed by chelation, where the polyol ligand envelops the central metal ion. This interaction is crucial for creating a stable, soluble, and biologically accessible form of iron.

Chelation is a fundamental mechanism by which polyols and other organic molecules bind to metal ions like iron. nih.gov In the context of iron-sorbitol, the multiple hydroxyl (-OH) groups on the sorbitol molecule act as ligands, donating lone pairs of electrons to the electron-deficient Fe(III) ion to form coordinate bonds. solubilityofthings.com This process results in the formation of a stable, ring-like structure known as a chelate.

The chelation process is influenced by several factors, including pH. thescipub.com The stability of metal-sorbitol chelates is pH-dependent, which affects the solubility and structure of the resulting complex. thescipub.comresearchgate.net In general, plant polyphenols, which are rich in hydroxyl groups, are known to effectively chelate ferric ions, highlighting the capacity of poly-hydroxylated compounds like sorbitol to sequester iron. rsc.org The resulting iron-carbohydrate complex behaves as a prodrug, sequestering the ionic iron until the complex is metabolized. mdpi.com

The hydroxyl groups of sorbitol are the primary functional groups responsible for binding with iron. epo.orgresearchgate.net Sorbitol, a sugar alcohol, possesses two primary and four secondary hydroxyl groups. mdpi.com These hydroxyl groups can act as poor metal ion-binding sites on their own but their participation in coordination is significantly enhanced when supported by a suitable primary binding site, leading to the formation of a stable complex. researchgate.net

There is a difference in reactivity between the primary and secondary hydroxyl groups, which influences the coordination geometry. mdpi.com The coordination between Fe(III)-oxyhydroxides and the hydroxyls of the polyol leads to compact structures. epo.org The ability of these hydroxyl groups to form multiple hydrogen bonds with the ferric oxyhydroxide core is essential for the stabilization of the entire nanoparticle complex. nih.gov This interaction prevents the aggregation of the iron cores and modulates the release of bioactive iron. epfl.ch

Chelation Mechanisms of Sorbitol with Iron Ions

Structural Characteristics of Iron(III)-Sorbitol Complexes

The interaction between iron(III) and sorbitol leads to the formation of intricate, high-molecular-weight structures. These are not simple monomeric compounds but complex nanoparticles with a distinct core-shell architecture.

A defining feature of iron-sorbitol and similar iron-carbohydrate complexes is the formation of a spheroidal, polynuclear iron(III)-oxyhydroxide core. mdpi.comresearchgate.netnih.govepfl.ch This core is structurally analogous to the iron storage protein, ferritin. researchgate.net The formation and polymerization of these Fe(III)-sorbitol complexes are reversible and highly dependent on pH. researchgate.net Spectroscopic studies have shown that different structures can form based on the alkalinity of the solution, ranging from mononuclear and dinuclear complexes at high pH to larger oligonuclear species at lower alkaline pH values. researchgate.net

| pH Level | Predominant Species | Reference |

|---|---|---|

| 14 | Mononuclear Complex | researchgate.net |

| 13 | Dinuclear Complex | researchgate.net |

| 10-13 | Oligonuclear Species | researchgate.net |

Within the polynuclear core, iron centers can be linked by bridging ligands. In iron(III) coordination chemistry, it is common to find (μ-oxo) and (μ-hydroxo) bridges linking two iron centers. nih.gov These result in structural motifs like the di-μ-hydroxo bridge, where two hydroxide (B78521) ions span a pair of iron atoms. researchgate.net Some complexes feature a (μ-oxo)(μ-hydroxo)diiron(III) "diamond core," a four-membered ring structure of Fe-O-Fe-O. nih.gov The stereochemistry of these hydroxide bridges, including the orientation of the hydrogen atoms, can be complex and may induce asymmetry in the molecule. researchgate.net The formation and stability of these bridges are integral to the structure of the polynuclear iron core. massey.ac.nz

Isomers are compounds that share the same chemical formula but have different arrangements of atoms. libretexts.org In the realm of iron coordination chemistry, isomerism is an observed phenomenon, although it is not exceedingly common, with about 6.7% of characterized iron complexes existing as isomers. researchgate.net

The most prevalent type is distortion isomerism , which involves subtle differences in bond lengths and angles around the central iron atom. researchgate.net Another type is geometric isomerism (cis-trans isomerism), which pertains to the spatial arrangement of ligands being either adjacent (cis) or opposite (trans) to each other. libretexts.orgresearchgate.netuwimona.edu.jmCoordination isomerism can also occur in salts containing both a complex cation and a complex anion, where ligands are exchanged between the two metal centers. libretexts.org For iron-sorbitol, given the potential for various hydroxyl groups to coordinate, different binding arrangements could theoretically lead to isomers. For instance, complexes with bridging ligands can exhibit syn and anti isomers based on the orientation of the ligands relative to the metal centers. uni-muenchen.de

| Isomer Type | Description | Prevalence in Fe Complexes | Reference |

|---|---|---|---|

| Distortion Isomerism | Differ only by the degree of distortion in Fe-L bond lengths and L-Fe-L angles. | ~96.6% of isomers | researchgate.net |

| Geometric (cis-trans) Isomerism | Ligands occupy different spatial positions around the metal ion (90° or 180° apart). | ~3.4% of isomers | researchgate.net |

| Coordination Isomerism | Interchange of ligands between a complex cation and a complex anion. | Less common | libretexts.org |

Influence of Co-ligands on Complex Structure and Stability

Gluconic Acid

Gluconic acid, a hydroxycarboxylic acid, is another co-ligand used in the preparation of iron-polyol complexes. google.com In alkaline solutions, gluconic acid is a strong chelating agent for metal ions. fishersci.comfishersci.ca It can form a coordinative bond and even a chelate with the ferric oxyhydroxide core of iron-carbohydrate nanoparticles. mdpi.com This chelation can also promote the deprotonation of nearby hydroxyl groups, which further enhances the stability of the complex. mdpi.com Complex compounds of trivalent iron have been prepared using ferric hydroxide with a mixture of gluconic acid and sorbitol. google.com However, some of these earlier formulations were found to lack sufficient stability for certain applications. google.com More recent developments have focused on creating low molecular weight complexes using hexitols like sorbitol and hydroxycarboxylic acids such as gluconic acid to improve stability. google.com

Dextrin (B1630399)

Dextrin is identified as an essential component for the stability of iron-sorbitol-citric acid complexes. nih.govpjsir.org Studies have shown that complex formation involving iron with sorbitol alone, or even with citric acid, is not satisfactory for creating a stable product. pjsir.org Dextrin, a polyglucose, serves as a crucial stabilizing agent. google.com Its presence is necessary to prevent the precipitation or gel formation of the iron-sorbitol complex over time. pjsir.org The stabilizing effect of dextrin is significant; its inclusion in an iron-sorbitol-citric acid formulation lowers the isoelectric point (the pH at which the complex precipitates) from a range of 6.5-7.5 down to 2.5-3.5. pjsir.org A lower precipitation pH is a reliable indicator of a more stable complex. pjsir.org While dextrin itself can form very stable complexes with iron, the combination with sorbitol and citric acid yields a product with distinct properties. pjsir.org

Chemical Stability and Reactivity Studies

The utility of iron-sorbitol complexes is heavily dependent on their chemical stability in relevant media and their reactivity profile, particularly concerning degradation and discoloration.

Stability of Iron Sorbitol Complexes in Aqueous Media

The stability of iron-sorbitol complexes in aqueous solutions is a critical factor. As noted, the presence of co-ligands is paramount. Complexes of iron with sorbitol and citric acid are prone to precipitation at a pH between 6.5 and 7.5. pjsir.org The incorporation of dextrin dramatically enhances stability, making the complex resistant to precipitation until the pH is lowered to a range of 2.5-3.5. pjsir.org An aqueous solution of the iron-sorbitol-dextrin-citric acid complex containing 5% elemental iron was found to remain clear after being boiled for an hour at 100°C or autoclaved for 30 minutes at 115°C. pjsir.org

Iron-carbohydrate complexes are often classified based on their stability and molecular weight. The complex identified as iron(III)-citrate + iron(III)-sorbitol + iron dextrin has been categorized as a Type IV complex. nih.gov These complexes are characterized as being labile and weak, meaning the ligands are not strongly bound and can be exchanged relatively easily. nih.gov This kinetic lability can influence how the iron is released from the complex in an aqueous environment. nih.gov The stability of such complexes is often pH-dependent; for instance, iron sucrose (B13894) complexes have been shown to deform at low pH and reform when returned to their formulation pH. mdpi.com

| Complex Composition | Stability Indicator (Isoelectric Point) | Reference |

|---|---|---|

| Iron + Sorbitol | pH 6.5 - 7.5 | pjsir.org |

| Iron + Sorbitol + Citric Acid | pH 6.5 - 7.5 | pjsir.org |

| Iron + Sorbitol + Citric Acid + Dextrin | pH 2.5 - 3.5 | pjsir.org |

Compatibility with Other Chemical Substances and Excipients

The stability and compatibility of the this compound complex are critically influenced by its components and the presence of other substances. The formulation is a non-ionic, colloidal solution designed to be stable for parenteral use. pjsir.org This stability is largely attributed to the specific combination of its constituents, including stabilizers that prevent the precipitation of iron.

The this compound citric acid complex is typically stabilized with dextrin. nih.govneutralpharma.comdruginfosys.com Research indicates that dextrin is an essential component for the stability of the complex, as formulations with sorbitol alone or in conjunction with only citric acid are not satisfactory. pjsir.org The final complex is stable in serum, with a pH generally maintained between 7.2 and 7.9. nih.govdrugfuture.com

Sorbitol, as a component and an excipient, is chemically stable and compatible with most other excipients. atamanchemicals.comformulationbio.com It is stable in the presence of air, cold, and in dilute acids and alkalis. atamanchemicals.comformulationbio.comnih.gov It does not tend to darken or decompose at elevated temperatures or in the presence of amines. atamanchemicals.comformulationbio.com However, sorbitol itself does have known interactions. It can form water-soluble chelates with many divalent and trivalent metal ions under strongly acidic or alkaline conditions. atamanchemicals.comnih.gov Its solutions may become discolored when reacting with iron oxide and can increase the degradation rate of penicillins in neutral, aqueous solutions. atamanchemicals.comnih.gov Furthermore, adding liquid polyethylene (B3416737) glycols to a sorbitol solution with vigorous agitation can produce a waxy, water-soluble gel. atamanchemicals.comnih.gov

The this compound complex as a whole has noted incompatibilities. It should not be administered concurrently with oral iron preparations, as this can reduce the absorption of the oral iron. medicines.org.uk Interactions with antacids have also been noted. apollopharmacy.in Additionally, substances like dairy products and eggs may affect the absorption of iron from the complex. apollopharmacy.in

The following table summarizes the compatibility profile of this compound and its primary component, sorbitol.

Table 1: Compatibility and Incompatibility Data This interactive table summarizes the known compatibilities and incompatibilities of the this compound complex and its key component, sorbitol.

| Substance/Complex | Interacting Substance | Result of Interaction |

|---|---|---|

| This compound Complex | Dextrin | Essential for the stability of the complex. pjsir.org |

| Serum | The complex is stable in serum. nih.gov | |

| Oral Iron Preparations | Reduces the absorption of oral iron. medicines.org.uk | |

| Antacids | Potential for interaction. apollopharmacy.in | |

| Dairy Products, Eggs | May affect iron absorption. apollopharmacy.in | |

| Sorbitol | Most Excipients | Generally inert and compatible. atamanchemicals.comformulationbio.com |

| Dilute Acids and Alkalis | Stable. atamanchemicals.comformulationbio.com | |

| Iron Oxide | Discoloration of the sorbitol solution. atamanchemicals.comnih.gov | |

| Penicillins | Increases the degradation rate of penicillins. atamanchemicals.comnih.gov | |

| Polyethylene Glycols (liquid) | Forms a waxy, water-soluble gel with vigorous agitation. atamanchemicals.comnih.gov |

Advanced Analytical Methodologies for Iron Sorbitol Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of iron sorbitol, allowing for the separation and identification of its constituent parts.

High-Performance Liquid Chromatography (HPLC) for Sugar Alcohol Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sugar alcohols like sorbitol. chromatographyonline.compharmainfo.in Due to their high polarity and lack of a UV-absorbing chromophore, specialized HPLC methods are required. chromatographyonline.com Ion-exclusion chromatography is often employed for the detection and quantification of sugar alcohols. chromatographyonline.com The use of a refractive index (RI) detector is common, although it has limitations in sensitivity and cannot be used with gradient elution. pharmainfo.in

Several HPLC methods have been developed that utilize different columns and conditions to achieve separation. For instance, Rezex ion exclusion HPLC columns are well-suited for analyzing sugar alcohols in pharmaceutical formulations. chromatographyonline.com A typical setup might involve an isocratic method with water as the mobile phase and a column temperature maintained between 75 °C and 85 °C. chromatographyonline.com Another approach uses a Pb2+ Shodex Sugars SP0810 column at 80 °C with distilled water as the mobile phase. pharmainfo.in

The lack of a chromophore in sugar alcohols presents a challenge for UV detection. pharmainfo.in To overcome this, derivatization techniques can be used to introduce a UV-active moiety to the sugar alcohol molecule, allowing for detection with a standard UV detector. google.com

Table 1: HPLC Conditions for Sugar and Polyol Analysis pharmainfo.in

| Parameter | Condition |

| Column | Pb2+ Shodex Sugars SP0810 |

| Column Temperature | 80 °C |

| Mobile Phase | Distilled Water |

| Flow Rate | 0.5 mL/min |

| Detector | Refractive Index (RI) |

| Run Time | 50 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive identification and confirmation of sorbitol and its derivatives. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the analysis of sorbitol, LC-MS can identify the molecule and its adducts. For example, at a specific retention time, various adducts of sorbitol, such as [M+H]⁺, [M+H-H₂O]⁺, [M+Na]⁺, and [M+K]⁺, can be detected in the positive ionization mode. researchgate.net Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) provides structural information, confirming the identity of the compound. researchgate.netresearchgate.net

A study on the stability of monoclonal antibodies utilized LC-MS/MS to identify a novel post-translational modification: the esterification of glutamic acid by sorbitol. researchgate.netplos.org The use of isotopically labeled sorbitol (¹³C₆) allowed for the confirmation of this modification by observing a characteristic mass shift in the resulting fragments. researchgate.netplos.org This highlights the power of LC-MS in elucidating complex chemical interactions.

Table 2: LC-MS/MS Parameters for Sorbitol Analysis coresta.org

| Parameter | Condition |

| LC Instrument | Agilent 1290 Infinity |

| Column | Imtakt Unison UK-Amino HT, 2 x 150 mm, 3μm |

| MS Instrument | AB SCIEX TRIPLE QUAD 5500 |

| Ionization Mode | ESI (-) |

| Ion Spray Voltage | -4500 V |

| Ion Source Temperature | 350 °C |

Thin Layer Chromatography (TLC) for Sorbitol Detection

Thin Layer Chromatography (TLC) offers a simple and rapid method for the detection of sorbitol. nih.govresearchgate.net This technique is particularly useful for screening purposes and in settings where more sophisticated equipment is unavailable. iosrphr.org

A standardized TLC method for detecting sorbitol in milk involves the impregnation of Silica gel 60F TLC plates with copper ions. nih.govresearchgate.net The developing solvent system typically consists of a mixture of n-propanol, ethyl acetate (B1210297), and water. nih.govresearchgate.net After development, the plate is sprayed with a color-developing reagent, such as potassium permanganate (B83412) in sodium hydroxide (B78521), and heated to visualize the separated spots. nih.govresearchgate.net This method has a detection limit of 0.2% for added sorbitol in milk and can distinguish sorbitol from other sugars and polyols like sucrose (B13894), glucose, mannitol, and maltitol. nih.govresearchgate.net

Table 3: Standardized TLC Conditions for Sorbitol Detection nih.govresearchgate.net

| Parameter | Condition |

| Stationary Phase | Silica gel 60F TLC plates impregnated with Cu- ions |

| Developing Solvent | n-propanol: ethyl acetate: water (7:1:2) |

| Color Developing Reagent | 0.5% potassium permanganate in 0.1 M NaOH |

| Drying Temperature | 65°C for 10 minutes |

| Limit of Detection | 0.2% of added sorbitol |

Hydrophilic Interaction Chromatography (HILIC) Coupled with Charged Aerosol Detection (CAD)

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of highly polar compounds like sugar alcohols. mdpi.comhelixchrom.comresearchgate.net When coupled with a Charged Aerosol Detector (CAD), HILIC provides a powerful method for the simultaneous quantification of carbohydrates, polyols, and ions. mdpi.comresearchgate.net

A HILIC-CAD method can separate a wide range of analytes in a single run with minimal sample preparation. mdpi.comresearchgate.net The separation is typically achieved on a polymer-based amino column, which exhibits low "bleeding" and provides a stable baseline. shodexhplc.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water. mdpi.comresearchgate.net The CAD is a universal detector that is not dependent on the analyte having a chromophore, making it ideal for detecting compounds like sorbitol. nih.govlcms.cz

Table 4: HILIC-CAD Method Validation Parameters mdpi.comresearchgate.netnih.gov

| Parameter | Result |

| Linearity (R²) | > 0.97 for all analytes |

| Precision (RSD) | < 5% |

| LODs | 0.032–2.675 mg L⁻¹ |

| LOQs | 0.107–8.918 mg L⁻¹ |

Ion Exchange Chromatography for Complex Separation

Ion exchange chromatography (IEC) is a valuable technique for the separation of complex mixtures, including iron-carbohydrate complexes. nih.gov This method separates molecules based on their net charge. In the context of this compound, IEC can be used to separate the iron complex from other components in a sample, such as serum transferrin. nih.gov

For instance, a Sephadex DEAE A50 column can be used to bind the iron-poly (sorbitol-gluconic acid) complex while allowing iron-transferrin to be eluted and subsequently assayed. nih.gov This allows for the study of the distribution of iron in plasma after administration of the complex. nih.gov IEC is also used for the purification of sorbitol during its production, where it is used for desalination. rsc.org The anionic content of iron complexes can be determined using a high-performance liquid chromatography (HPLC) system equipped with an anionic regenerated suppressor and a conductivity detector. nih.gov

Spectrophotometric Quantification of Iron in Complexes

Spectrophotometry is a widely used method for the quantitative determination of iron in various samples, including pharmaceutical formulations. ufms.brresearchgate.netnepjol.info The method is typically based on the formation of a colored complex between iron and a chromogenic reagent. ufms.brresearchgate.net

A common approach involves the reaction of iron(II) with 1,10-phenanthroline (B135089) to form an orange-red complex that absorbs maximally at around 510 nm. nepjol.info Another method uses the reaction of iron with ammonium (B1175870) thiocyanate (B1210189), which forms a complex with a maximum absorbance at 430 nm. ufms.brresearchgate.net The absorbance of the colored solution is measured using a UV-Visible spectrophotometer, and the concentration of iron is determined by reference to a calibration curve prepared from standard iron solutions. csun.educarleton.caunizin.org This method is simple, rapid, precise, and accurate. ufms.brresearchgate.netnepjol.info

Table 5: Comparison of Spectrophotometric Methods for Iron Quantification

| Parameter | Method 1 | Method 2 |

| Chromogenic Reagent | 1,10-phenanthroline | Ammonium Thiocyanate |

| λmax | 510 nm nepjol.info | 430 nm ufms.brresearchgate.net |

| Linear Range | 0.4-4.0 mg/L nepjol.info | 0.5 - 60 μg/mL ufms.br |

| Detection Limit | - | 0.040 µg mL⁻¹ ufms.brresearchgate.net |

| Quantification Limit | - | 0.122 µg mL⁻¹ ufms.brresearchgate.net |

| Correlation Coefficient (R²) | - | 0.998 ufms.brresearchgate.net |

UV/Visible Spectrophotometry for Iron(III) Content

UV/Visible spectrophotometry is a widely employed technique for the determination of the iron(III) content in iron-carbohydrate complexes. The principle lies in the measurement of the absorbance of a colored complex formed between iron(III) and a specific chromogenic reagent.

One common approach involves the complexation of iron(III) with potassium thiocyanate (KSCN), which forms a distinctively colored Fe(SCN)2+ complex. scienceasia.org The concentration of iron(III) can then be determined by measuring the absorbance of this complex at a specific wavelength, typically around 447 nm. scienceasia.org For accurate quantification, it is often necessary to first liberate the iron species from the complex, which can be achieved by heating with a strong acid like hydrochloric acid (HCl). scienceasia.org

Another established spectrophotometric method for iron quantification is the Ferrozine (B1204870) assay. This method is noted for its accuracy and speed and can be adapted for various sample matrices, including those containing iron oxide nanoparticles. The addition of a reducing agent like ascorbic acid can facilitate the digestion of the iron oxide core, making it accessible for complexation with Ferrozine. The resulting colored complex can then be measured spectrophotometrically.

The selection of the specific spectrophotometric method and the preparation of the sample are critical for obtaining accurate and reproducible results. For instance, in the analysis of iron polymaltose complex, a spectrophotometric method using methylthymol blue as the complexing agent has been developed. ijpsonline.com The blue-colored complex formed between Fe3+ and methylthymol blue in an acetate buffer (pH=5) exhibits maximum absorption at 628 nm. ijpsonline.com

The table below summarizes key parameters for the spectrophotometric determination of Iron(III).

| Method | Chromogenic Agent | Wavelength (λmax) | Key Features |

| Thiocyanate Method | Potassium Thiocyanate (KSCN) | ~447 nm | Requires acid digestion to liberate iron. scienceasia.org |

| Ferrozine Assay | Ferrozine | Not specified | Can be accelerated with ascorbic acid. |

| Methylthymol Blue Method | Methylthymol Blue | 628 nm | Forms a 1:1 complex with Fe3+ at pH 5. ijpsonline.com |

| O-phenanthroline Method | O-phenanthroline | 511 nm | Used for assay of iron sucrose injection. |

Rapid Spectrophotometric Techniques for Iron Oxide Nanoparticle Quantification

For formulations where this compound exists as or contains iron oxide nanoparticles, rapid spectrophotometric techniques offer a significant advantage by circumventing the need for lengthy acid digestion steps. These methods are particularly valuable for high-throughput screening and quality control.

A notable technique involves the direct measurement of the absorbance of the iron oxide nanoparticles in the UV-Vis spectrum. After lysing cells or diluting the nanoparticle suspension, the absorbance is measured at two different wavelengths, for example, 370 nm and 750 nm. researchgate.net The absorbance at the higher wavelength (e.g., 750 nm) is used to correct for turbidity caused by cellular debris or other components of the matrix. This approach relies on the intrinsic UV-Vis characteristics of the d-d electron orbital transitions of the elemental iron within the nanoparticles.

This rapid spectrophotometric technique has shown a high linear correlation with results obtained from more complex methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov Standard curves demonstrate a strong linear relationship (R² > 0.99) between the absorbance and the concentration of iron oxide nanoparticles. researchgate.net The limit of detection for this method has been reported to be around 0.66 µg/mL of iron. nih.gov

The table below compares the rapid spectrophotometric technique with the gold standard, ICP-MS.

| Parameter | Rapid Spectrophotometric Technique | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

| Principle | Measures absorbance of iron oxide nanoparticles at specific wavelengths, correcting for turbidity. | Atomizes and ionizes the sample to detect elements based on mass-to-charge ratio. wikipedia.org |

| Sample Preparation | Lysis with a detergent (e.g., 10% SDS). researchgate.net | Requires acid digestion to liberate ions. researchgate.net |

| Speed | Rapid, no overnight digestion required. researchgate.net | Time-consuming due to digestion step. researchgate.net |

| Correlation | High correlation with ICP-MS (R² > 0.995). nih.gov | Considered the "gold standard" for sensitivity. researchgate.net |

| Limit of Detection | ~0.66 µg/mL. nih.gov | Highly sensitive, in the ppb range (e.g., 0.1 µg/mL). researchgate.net |

Other Analytical Approaches

Beyond spectrophotometry, a range of other powerful analytical techniques are employed to provide a more complete characterization of this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and robust analytical method for elemental analysis, capable of detecting metals and several non-metals at very low concentrations. wikipedia.organalytik-jena.com This technique uses an inductively coupled plasma to ionize the sample, which is then introduced into a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. wikipedia.org

For the analysis of iron in biological samples or pharmaceutical formulations like this compound, ICP-MS can provide trace concentration data at nanomolar (µg/L) levels. nih.gov It is considered a gold-standard method for quantifying intracellular iron content in cells labeled with iron oxide nanoparticles, offering high accuracy. researchgate.net However, a significant drawback is the requirement for complete sample digestion, typically with strong acids, to liberate the iron ions before analysis. researchgate.net The instrumentation is also specialized and not as readily available as spectrophotometers. researchgate.net

Energy-Dispersive X-ray (EDX) Analysis

Energy-Dispersive X-ray (EDX) spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgoxinst.com It is often coupled with electron microscopy (e.g., Scanning Transmission Electron Microscopy, STEM) and relies on the principle that each element has a unique atomic structure that results in a unique set of peaks in its X-ray emission spectrum. wikipedia.orgnih.gov

In the context of this compound, particularly when it is in a nanoparticle formulation, EDX can confirm the presence of iron and oxygen within the nanoparticles. researchgate.net For instance, in the analysis of ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate, EDX confirmed the presence of iron and oxygen in an approximate 30:70 atomic ratio. researchgate.net This technique is valuable for providing semi-quantitative elemental composition and can be used to analyze the distribution of elements within a sample, such as the co-localization of iron and other trace elements like copper in hemosiderin particles. nih.gov

Polarography

Polarography is an electrochemical technique used for the quantitative and qualitative analysis of substances that can be reduced or oxidized at a dropping mercury electrode or a static mercury drop electrode. For iron-containing complexes like iron sucrose and potentially this compound, polarography can be used to determine the content of different iron oxidation states. metrohm.com

The U.S. Pharmacopeia (USP) mandates the use of polarography to monitor the limit of Fe(II) in iron sucrose injection solutions. metrohm.com The advantage of this technique is its ability to distinguish between Fe(II) and Fe(III) as they produce signals at different potentials, allowing for the determination of Fe(II) without prior separation. metrohm.com In studies of iron-carbohydrate nanoparticles, polarographic analysis has shown two distinct waves or peaks. The peak at a more positive potential is attributed to the Fe(III)→Fe(II) reduction, while the one at a more negative potential has been assigned to the Fe(II)→Fe(0) reduction, although some research suggests the second peak may arise from adsorption processes. researchgate.net

The table below outlines the reduction potentials observed in the polarographic analysis of various intravenous iron preparations.

| Compound | Peak 1 (mV vs. SHE) | Peak 2 (mV vs. SHE) | Peak 3 (mV vs. SHE) |

| Ferumoxytol (FMX) lot 10610021 | -229 | -744 | -1168 |

| Ferumoxytol (FMX) lot A56996A | -252 | -744 | Not specified |

Data adapted from a study on the physico-chemical properties of new generation IV iron preparations. lib4ri.ch

Electrochemical and Conductivity Detection Methods

Electrochemical methods, in a broader sense beyond polarography, offer versatile approaches for the analysis of iron complexes. In alkaline solutions of sorbitol, the iron(III) formed during titrations with iron(II) sulfate (B86663) is bound in a strong complex. capes.gov.br This complexation significantly lowers the formal redox potential of the Fe(III)/Fe(II) system to approximately -1.10 V (versus a Saturated Calomel Electrode). capes.gov.br This principle allows for reducing titrations of various compounds that would typically require highly unstable reducing agents. capes.gov.br The endpoint of these titrations can be detected using potentiometric, bipotentiometric, or biamperometric methods. capes.gov.br

Preclinical Research Methodologies and Mechanistic Investigations of Iron Sorbitol Non Clinical Focus

Cellular and Subcellular Fate and Transport Mechanisms (In Vitro)

The cellular journey of iron-carbohydrate nanocomplexes, such as iron sorbitol, is a critical area of preclinical investigation. Understanding how these complexes are internalized by cells and the pathways they follow provides insight into their biological activity.

Investigating Internalization Patterns of Iron-Carbohydrate Nanocomplexes

In vitro studies using various cell lines are fundamental to understanding how iron-carbohydrate nanoparticles are taken up by cells. Techniques like confocal laser scanning microscopy and transmission electron microscopy are employed to visualize the internalization process. rsc.org These studies have shown that nanoparticles, once administered, accumulate in subcellular compartments like endosomes. rsc.org The design of these iron-carbohydrate complexes is inspired by the natural iron storage protein, ferritin. researchgate.net The carbohydrate shell plays a crucial role in the nanoparticle's interaction with the biological environment. researchgate.net

Research has demonstrated that the physicochemical properties of these nanoparticles, such as size and shape, significantly influence their interaction with cells and their subsequent internalization. rsc.org For instance, studies comparing iron oxide nanorods of different sizes with spherical nanoparticles revealed that longer nanorods exhibited the highest cellular uptake in macrophage and pediatric brain tumor cells. rsc.org The engineering of these complexes aims to facilitate their uptake by macrophages, which then transport them to the liver and spleen for biodegradation and iron mobilization. researchgate.net

Exploration of Cellular Uptake Mechanisms (e.g., Endocytosis pathways)

The primary mechanism for the cellular uptake of iron-carbohydrate nanocomplexes is endocytosis. nih.govmdpi.com This process is a versatile and dynamic way for cells to internalize extracellular molecules. mdpi.com Several distinct endocytic pathways have been identified, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govmdpi.comfrontiersin.org

Pharmacological inhibitors are used in in vitro studies to block specific endocytic pathways, thereby identifying the primary routes of nanoparticle entry. rsc.orgresearchgate.net For example, research has shown that the uptake of certain iron oxide nanoparticles is mediated by a combination of clathrin-dependent endocytosis, macropinocytosis, and caveolin-dependent mechanisms. rsc.orgmdpi.com The specific pathway utilized can depend on the nanoparticle's characteristics and the cell type being studied. rsc.orgnih.gov For instance, the uptake of negatively charged carboxymethyl-dextran coated iron oxide nanoparticles in colorectal adenocarcinoma cells was found to occur through macropinocytosis, clathrin-dependent, and caveolin-dependent pathways. mdpi.com Furthermore, some studies suggest that an alternative iron uptake mechanism mediated by the cell surface glycoprotein (B1211001) CD44, which interacts with hyaluronates, may be enhanced in certain cellular states. biorxiv.org

In Vitro Biochemical Interactions

The biochemical interactions of the components of this compound, particularly the sorbitol moiety, have been a subject of investigation to understand its potential effects at a molecular level.

Sorbitol as a Scavenger of Reactive Oxygen Species in Experimental Assays

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage. researchgate.net In vitro assays are used to evaluate the antioxidant potential of various compounds. Studies have shown that polyols, including sorbitol, possess antioxidant properties. researchgate.netroquette.com Specifically, sorbitol has been identified as a slight scavenger of superoxide (B77818) radicals, demonstrating a maximum inhibition of 28% in one study. roquette.com It has also been noted for its ability to scavenge hydroxyl radicals. researchgate.net The antioxidant activity of polyols is generally attributed to their hydroxyl groups, which can interact with free radicals. roquette.com However, the scavenging capacity is not always directly proportional to the number of hydroxyl groups. roquette.com

Protective Effects Against Lipid Peroxidation in Assay Systems

Lipid peroxidation is a process where free radicals damage lipids, leading to cellular injury. researchgate.net The protective effects of compounds against this process can be measured using in vitro assay systems that quantify products of lipid peroxidation, such as malondialdehyde (MDA). roquette.comfrontiersin.org While some polyols like xylitol (B92547) have shown high efficiency in inhibiting lipid peroxidation, studies have indicated that sorbitol did not display a significant effect on malondialdehyde production under certain experimental conditions. roquette.com Other research, however, suggests that the addition of sorbitol to a diluent can help in preventing lipid peroxidation in certain cell types during cryopreservation. researchgate.net

Interactions with Biological Macromolecules (e.g., Transferrin) in Vitro

Once in the circulation, iron from complexes like this compound must be transferred to the body's iron transport protein, transferrin. nih.govnih.gov In vitro studies have been conducted to understand this transfer process. This compound-citric acid complex contains a fraction that can react with transferrin. researchgate.netnih.gov Studies measuring the transfer of iron from various iron-carbohydrate complexes to transferrin have been performed by observing the reduction in reticulocyte uptake of radio-labelled iron from transferrin. drugbank.com These experiments have shown that plasma factors can enhance the transfer of iron from the complex to transferrin. drugbank.com There is evidence of an equilibrium between transferrin-bound iron and the iron bound in the Ferastral (an iron-sorbitol-citric acid complex) formulation. drugbank.com

Non-Human In Vivo Model Studies

Preclinical research utilizing non-human in vivo models is crucial for understanding the complex interactions between iron overload states and the biodistribution of various compounds, including radiopharmaceuticals. These studies provide a controlled environment to investigate physiological and pathological processes that would be otherwise difficult to elucidate in humans.

Investigation of Altered Radiopharmaceutical Biodistribution in Iron Overload Animal Models

The presence of excess iron in the body can significantly alter the biodistribution of radiopharmaceuticals, a phenomenon that has been investigated using animal models to understand the underlying mechanisms. researchgate.netresearchgate.net It is hypothesized that in conditions of iron overload, the biodistribution of a radiopharmaceutical can be changed through in vivo reactions, such as exchange reactions where the radionuclide separates from the pharmaceutical agent and binds to another compound with different organ specificity. researchgate.netnih.gov Another proposed mechanism is the displacement of the radioactive component from the radiopharmaceutical, leading to a new complex with different biological properties, potentially causing increased renal uptake. researchgate.netnih.gov

To explore these hypotheses, a study was conducted using New Zealand white rabbits as an experimental model for iron overload. researchgate.netresearchgate.net In this study, a test group of rabbits received a single intramuscular injection of an iron-sorbitol-citrate complex. researchgate.netresearchgate.netnih.gov Two hours post-injection, at the point of peak plasma iron concentration, both the test group and a control group (which received no pretreatment) were injected intravenously with Technetium-99m-Methylene Diphosphonate (99mTc-MDP), a bone-seeking radiopharmaceutical. researchgate.netresearchgate.netnih.gov

Scintigraphic images were acquired at 1, 2, 3, and 24 hours post-injection of the radiopharmaceutical. researchgate.netresearchgate.netnih.gov The results demonstrated a significant difference in the uptake pattern between the two groups. researchgate.netresearchgate.net The iron-overloaded test group exhibited reduced bone uptake of the 99mTc-MDP and a notable increase in kidney uptake, often referred to as "hot kidneys," when compared to the control group. researchgate.netresearchgate.netnih.gov

These findings confirm that an iron overload condition, induced by this compound, alters the expected biodistribution of a bone-seeking radiopharmaceutical in an animal model. researchgate.netresearchgate.net The observed decrease in bone accumulation and concomitant increase in renal uptake support the theories of in vivo complex exchange or displacement. researchgate.netnih.gov

Research Findings from a Study on Altered Radiopharmaceutical Biodistribution in an Iron Overload Rabbit Model

| Group | Treatment | Key Scintigraphic Findings |

| Test Group | Single intramuscular injection of iron-sorbitol-citrate complex followed by intravenous 99mTc-MDP. researchgate.netresearchgate.netnih.gov | Reduced bone uptake of 99mTc-MDP. researchgate.netresearchgate.netnih.gov |

| Prominent kidney uptake ("hot kidneys"). researchgate.netresearchgate.netnih.gov | ||

| Control Group | Intravenous 99mTc-MDP only (no pretreatment). researchgate.netresearchgate.netnih.gov | Normal expected bone uptake of 99mTc-MDP. researchgate.netresearchgate.net |

| Normal kidney uptake. researchgate.netresearchgate.net |

Further in vitro and in vivo investigations are ongoing to precisely determine the exact mechanisms responsible for these observed alterations in radiopharmaceutical biodistribution in the presence of iron overload. researchgate.netnih.gov

Research Applications of Iron Sorbitol and Sorbitol Iron Interactions

Environmental Remediation and Analysis

The interaction between iron and sorbitol, along with related compounds, presents several applications in environmental science, from the removal of contaminants to understanding natural biogeochemical cycles.

Iron(III) Adsorption by Sorbitan (B8754009) Oleate (B1233923) Derivatives

Sorbitan oleate, a derivative of sorbitol, has been investigated as an adsorbent for iron(III) ions. researchgate.netresearchgate.net Research indicates that the efficiency of iron adsorption by sorbitan oleate is influenced by pH. As the pH value increases, the number of iron(III) ions that interact with the sorbitan oleate decreases. researchgate.net This suggests that the adsorption process is pH-dependent, a critical factor in designing environmental remediation strategies. The interaction involves the binding of iron ions to the sorbitan oleate molecule. researchgate.net

Role of Sorbitol in Iron Complexation by Biomass Model Compounds

Studies exploring the complexation of iron by compounds derived from biomass are crucial for developing natural and biodegradable chelating agents. rsc.org While some research indicates that carbohydrate model compounds, including sorbitol, did not show significant evidence of binding to iron under specific experimental conditions, the broader context of biomass-derived chelators remains a promising area. researchgate.net The goal is to find renewable and effective iron chelators from plant sources to address issues like iron contamination in water. rsc.org The Fe(III)–D-sorbitol–D-gluconic acid mixed ligand complex is an example of such a complex with potential applications. rsc.org

Iron Removal in Drinking Water Treatment

The presence of iron in drinking water can lead to undesirable taste, color, and staining. researchgate.net Research into naturally occurring and biodegradable sorbents for iron abatement is driven by the need for sustainable water treatment methods. rsc.org While direct large-scale application of sorbitol for this purpose is not extensively documented, the study of iron complexation by biomass components, including sugar alcohols like sorbitol, contributes to the development of new materials and methods for iron removal. rsc.orgresearchgate.net The use of iron-based materials is a significant area of research for water purification and environmental remediation due to their effectiveness and environmentally friendly nature. researchgate.net

Understanding Iron Cycling in Environmental Systems

The study of interactions between iron and organic compounds like sorbitol is fundamental to understanding the cycling of iron in the environment. rsc.org Iron's bioavailability and mobility are often controlled by its complexation with organic ligands. rsc.org Saccharide polyols, including sorbitol, have been identified in atmospheric aerosols, suggesting their role in various environmental compartments. acs.org Understanding how these natural compounds interact with iron can provide insights into iron's behavior in soils, water, and the atmosphere, which is essential for modeling and managing environmental systems. rsc.orgacs.org

Agricultural Science and Plant Physiology

Mitigation of Iron Chlorosis in Plants (e.g., Kiwifruit)

Iron chlorosis, a condition where plants cannot produce sufficient chlorophyll (B73375) due to iron deficiency, is a major agricultural problem, especially in calcareous soils with high pH. usu.eduagriges.combibliotekanauki.pl Kiwifruit is particularly susceptible to this condition. researchgate.net

Interactive Data Table: Foliar Spray Treatments for Iron Chlorosis in Kiwifruit

| Treatment Combination | Severity of Chlorosis | Observed Effect | Presumed Mechanism |

|---|---|---|---|

| Fe(III)-sulphate + Malic Acid + Citric Acid + Sorbitol | Severe | Rapid and persistent re-greening | Citrate (B86180) chelation, reducing power from malic acid and sorbitol |

| Fe(II)-sulphate | Moderate | Highest re-greening effect | Increased availability of Fe(II) for direct uptake |

| Fe(III)-EDTA | Severe | Less effective than the combination spray | --- |

| Fe(III)-sulphate + Sorbitol | Not specified | No significant effect on chlorophyll | --- |

| Sorbitol alone | Not specified | No effect on leaf chlorophyll | --- |

Foliar Application Strategies for Iron Delivery in Plant Systems

Foliar feeding is a critical strategy for correcting nutrient deficiencies in plants, particularly for immobile elements like iron. Research has shown that combining iron with sorbitol can be an effective method for delivering this essential micronutrient.